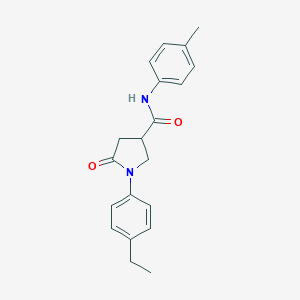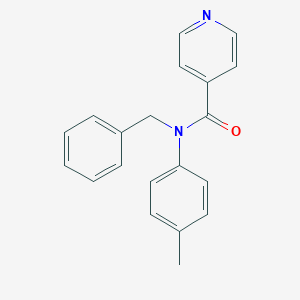![molecular formula C32H36N2O6 B340169 PENTYL 4-[3-({4-[(PENTYLOXY)CARBONYL]PHENYL}CARBAMOYL)BENZAMIDO]BENZOATE](/img/structure/B340169.png)
PENTYL 4-[3-({4-[(PENTYLOXY)CARBONYL]PHENYL}CARBAMOYL)BENZAMIDO]BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PENTYL 4-[3-({4-[(PENTYLOXY)CARBONYL]PHENYL}CARBAMOYL)BENZAMIDO]BENZOATE is a complex organic compound with the molecular formula C32H36N2O6 and a molecular weight of 544.6 g/mol. This compound is characterized by its intricate structure, which includes multiple benzoyl and anilino groups, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of PENTYL 4-[3-({4-[(PENTYLOXY)CARBONYL]PHENYL}CARBAMOYL)BENZAMIDO]BENZOATE involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and quality .
Chemical Reactions Analysis
PENTYL 4-[3-({4-[(PENTYLOXY)CARBONYL]PHENYL}CARBAMOYL)BENZAMIDO]BENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PENTYL 4-[3-({4-[(PENTYLOXY)CARBONYL]PHENYL}CARBAMOYL)BENZAMIDO]BENZOATE has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which PENTYL 4-[3-({4-[(PENTYLOXY)CARBONYL]PHENYL}CARBAMOYL)BENZAMIDO]BENZOATE exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context in which the compound is used. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
When compared to similar compounds, PENTYL 4-[3-({4-[(PENTYLOXY)CARBONYL]PHENYL}CARBAMOYL)BENZAMIDO]BENZOATE stands out due to its unique structure and properties. Similar compounds include:
- Pentyl 4-{[3-({4-[(methoxy)carbonyl]anilino}carbonyl)benzoyl]amino}benzoate
- Pentyl 4-{[3-({4-[(ethoxy)carbonyl]anilino}carbonyl)benzoyl]amino}benzoate
These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical and biological activities .
Properties
Molecular Formula |
C32H36N2O6 |
|---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
pentyl 4-[[3-[(4-pentoxycarbonylphenyl)carbamoyl]benzoyl]amino]benzoate |
InChI |
InChI=1S/C32H36N2O6/c1-3-5-7-20-39-31(37)23-12-16-27(17-13-23)33-29(35)25-10-9-11-26(22-25)30(36)34-28-18-14-24(15-19-28)32(38)40-21-8-6-4-2/h9-19,22H,3-8,20-21H2,1-2H3,(H,33,35)(H,34,36) |
InChI Key |
NSCBQUNXXGKTTI-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)OCCCCC |
Canonical SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)OCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Chloro-2,5-dimethoxyphenyl)-5-[2-(4-chloro-2,5-dimethoxyphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione](/img/structure/B340087.png)
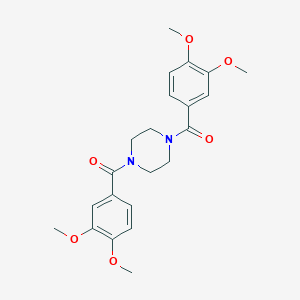
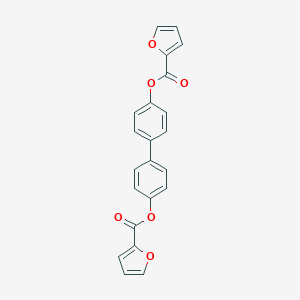
![4-{4-[4-(3,4-Dicyanophenoxy)phenoxy]phenoxy}phthalonitrile](/img/structure/B340093.png)
![Bis[4-(benzenesulfonyloxy)phenyl] Ether](/img/structure/B340094.png)
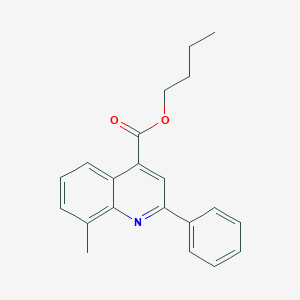
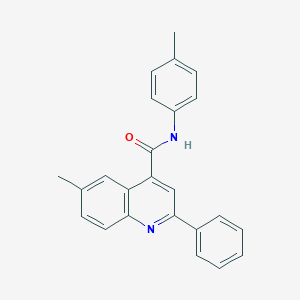
![7-{[3-(Trifluoromethyl)anilino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B340101.png)
![7-[(2-Chlorophenyl)carbamoyl]tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid](/img/structure/B340104.png)
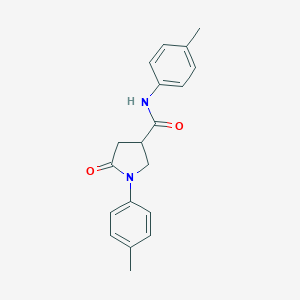
![1,8-Dibromo-17-(4-bromophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B340106.png)
![7-(2-Toluidinocarbonyl)tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B340107.png)
